3-fluoro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
3-fluoro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F2N3O2/c16-11-6-4-9(5-7-11)14-19-20-15(22-14)18-13(21)10-2-1-3-12(17)8-10/h1-8H,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIPTIMHYWRESV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the fluorophenyl group: The 4-fluorophenyl group is introduced through nucleophilic aromatic substitution reactions.
Formation of the benzamide structure: The final step involves the reaction of the oxadiazole derivative with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing oxadiazole derivatives exhibit promising anticancer activity. A study demonstrated that derivatives similar to 3-fluoro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The presence of the fluorophenyl group enhances the lipophilicity and cellular uptake of the compound, contributing to its efficacy against cancer cells .
Antimicrobial Activity
The oxadiazole moiety is known for its antimicrobial properties. Compounds with this structure have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Neurological Disorders
There is emerging evidence that oxadiazole derivatives may possess neuroprotective properties. Studies suggest that compounds like this compound could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's by modulating neuroinflammation and oxidative stress .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. Research indicates that it can inhibit key inflammatory mediators, making it a candidate for developing therapies for conditions such as rheumatoid arthritis and inflammatory bowel disease .
Case Study 1: Anticancer Efficacy
A recent study published in a peer-reviewed journal investigated the anticancer properties of various oxadiazole derivatives, including this compound. The results showed significant cytotoxicity against breast cancer cells (MCF7) at concentrations as low as 10 µM. Mechanistic studies revealed that the compound induced apoptosis through the intrinsic pathway, evidenced by increased levels of cleaved caspase-3 and PARP .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial activity, a series of oxadiazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited minimum inhibitory concentrations (MICs) of 8 µg/mL against both strains, highlighting its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 3-fluoro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Positional Isomerism on the Benzamide Ring
The fluorine substituent’s position on the benzamide ring significantly impacts physicochemical and biological properties:
- 3-Fluoro vs.
- 2-Fluoro: Limited data suggest synthetic challenges, possibly due to steric effects near the amide bond .
Variations in Oxadiazole Substituents
Replacing the 4-fluorophenyl group on the oxadiazole ring alters electronic and steric properties:
Functional Group Modifications
Additional substituents on the benzamide ring influence target engagement:
- Piperidin-1-ylsulfonyl Group (Compound 37) : This derivative showed only 5% yield, likely due to steric bulk, but achieved 96.1% purity .
- Sulfamoyl Derivatives (LMM5/LMM11) : Compounds like 4-[benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-oxadiazol-2-yl]benzamide (LMM5) demonstrated antifungal activity against Candida albicans via thioredoxin reductase inhibition .
Pharmacological and Structural Insights
- Enzyme Inhibition : Derivatives with piperidinylsulfonyl (Compound 37) or methoxy groups (Compound 36) were optimized for Ca²⁺/calmodulin inhibition, suggesting substituent-dependent target selectivity .
- HDAC Inhibition: Oxadiazole derivatives with amino acid side chains (e.g., 2-amino-N-((5-phenyl-oxadiazol-2-yl)methyl)propanamide) showed potent HDAC-8 inhibition, emphasizing scaffold versatility .
Biological Activity
3-fluoro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a novel compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxadiazole ring and the fluorophenyl group enhance its ability to modulate enzyme activity and disrupt cellular processes, potentially leading to cytotoxic effects in cancer cells .
Anticancer Activity
Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown potent cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | Tamoxifen | 10.38 |
| A549 (Lung Cancer) | 0.12 - 2.78 | Doxorubicin | 0.25 |
| U937 (Leukemia) | < 1 | - | - |
These findings indicate that derivatives of oxadiazole can outperform traditional chemotherapeutics in terms of potency against specific cancer types .
Antimicrobial Activity
In addition to anticancer effects, oxadiazole derivatives have been reported to possess antimicrobial properties. A study highlighted that compounds with similar structures exhibited significant activity against various bacterial strains, including Staphylococcus aureus:
| Bacterial Strain | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 15.6 | Amphotericin B | 0.50 |
| Cryptococcus neoformans | 125 | - | - |
This suggests that the biological activity of these compounds extends beyond anticancer applications and may be relevant in treating infections caused by resistant bacteria .
Case Studies
Several case studies have focused on the pharmacological potential of oxadiazole derivatives:
- Cytotoxicity Assessment : A comprehensive study evaluated the cytotoxic effects of various oxadiazole derivatives against MCF-7 and HeLa cell lines, revealing that modifications in substituents significantly influenced their potency.
- Flow Cytometry Analysis : Flow cytometry was employed to assess apoptosis induction in cancer cells treated with oxadiazole derivatives, confirming their role as potent inducers of programmed cell death through caspase activation pathways .
Q & A
Q. What is the typical synthetic route for synthesizing 3-fluoro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide?
The synthesis involves sequential steps:
- Hydrazide Formation : React 4-fluorobenzoic acid derivatives with hydrazine to form the corresponding hydrazide .
- Oxadiazole Cyclization : Treat the hydrazide with cyanogen bromide (BrCN) or carbodiimides under reflux to form the 1,3,4-oxadiazole core .
- Amide Coupling : Use coupling agents like EDCl/HOBt or activate the benzamide via acyl chloride (e.g., 3-fluorobenzoyl chloride) to react with the oxadiazol-2-amine intermediate .
Key reagents include dry tetrahydrofuran (THF) as a solvent and sodium hydride (NaH) as a base. Yield optimization often requires controlled temperature and anhydrous conditions .
Q. How is structural characterization performed for this compound, and what challenges arise in NMR analysis?
- Techniques : NMR, NMR, ESI-MS, and HPLC (for purity >95%) are standard .
- Challenges : Severe signal overlap in aromatic regions due to scalar couplings (e.g., and ) and limited chemical shift dispersion. For example, fluorinated aryl protons may exhibit complex splitting patterns requiring 2D NMR (COSY, HSQC) or computational simulations for resolution .
Advanced Research Questions
Q. How can synthesis yields be optimized for derivatives of this compound?
Yields vary significantly (e.g., 15–60% in oxadiazole coupling reactions ). Optimization strategies include:
- Reagent Selection : Using activated acyl chlorides over carboxylic acids to improve coupling efficiency .
- Solvent and Temperature : Dry THF at 0°C for acyl chloride formation, followed by room-temperature coupling to minimize side reactions .
- Substituent Effects : Electron-withdrawing groups (e.g., -CF) on the benzamide moiety may reduce steric hindrance and improve reactivity .
Q. What methodologies are used to evaluate the biological activity of this compound, and what molecular targets are implicated?
- Antimicrobial Assays : In vitro minimum inhibitory concentration (MIC) tests against Gram-positive bacteria (e.g., S. aureus) using broth microdilution .
- Enzyme Inhibition : Fluorescence-based assays (e.g., Ca/calmodulin inhibition) with IC determination .
- Mechanistic Insights : Molecular docking reveals interactions with enzymes like enoyl-acyl carrier protein reductase (InhA) via hydrogen bonding with active-site residues (e.g., Val135, bond length: 2.853 Å) .
Q. How do structural modifications (e.g., fluorination) impact photophysical or biological properties?
- Photophysical Effects : Trifluoromethyl (-CF) groups enhance electron-withdrawing capacity, improving charge transport in optoelectronic applications (e.g., iridium complexes in OLEDs) .
- Biological Activity : Fluorine atoms increase metabolic stability and membrane permeability. For example, 4-fluorophenyl substituents in oxadiazoles improve antimicrobial potency by 2–4× compared to non-fluorinated analogs .
Q. What advanced techniques resolve ambiguities in NMR data for structurally similar derivatives?
Q. How should researchers address contradictory bioactivity data across studies?
Contradictions may arise from:
- Assay Variability : Differences in bacterial strains (e.g., methicillin-resistant vs. susceptible S. aureus) or enzyme isoforms .
- Substituent-Specific Effects : For example, -Cl vs. -CF groups on the oxadiazole ring alter binding affinity to InhA by 10-fold .
Resolution : Standardize assays (e.g., CLSI guidelines for MIC) and conduct structure-activity relationship (SAR) studies to isolate substituent contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
